molecular formula C9H14ClN3O B2417351 4-(Piperidin-4-yloxy)pyrimidine hydrochloride CAS No. 1389315-06-3

4-(Piperidin-4-yloxy)pyrimidine hydrochloride

Cat. No.: B2417351
CAS No.: 1389315-06-3
M. Wt: 215.68
InChI Key: JJXPLDWYGHUVDW-UHFFFAOYSA-N
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Description

4-(Piperidin-4-yloxy)pyrimidine hydrochloride is a chemical compound with the molecular formula C9H14ClN3O. It is a derivative of piperidine and pyrimidine, two important heterocyclic compounds. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperidin-4-yloxy)pyrimidine hydrochloride typically involves the reaction of piperidine with pyrimidine derivatives under specific conditions. One common method involves the nucleophilic substitution reaction where piperidine reacts with a halogenated pyrimidine in the presence of a base to form the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Piperidin-4-yloxy)pyrimidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

4-(Piperidin-4-yloxy)pyrimidine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(Piperidin-4-yloxy)pyrimidine hydrochloride involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Piperidin-4-yloxy)pyrimidine hydrochloride is unique due to its specific combination of piperidine and pyrimidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for drug discovery and other scientific research applications .

Biological Activity

4-(Piperidin-4-yloxy)pyrimidine hydrochloride is a chemical compound with significant interest in medicinal chemistry due to its potential pharmacological properties. This article explores its biological activity, mechanisms, and applications based on diverse research findings.

  • Molecular Formula : C9H14ClN3O
  • IUPAC Name : 4-piperidin-4-yloxypyrimidine; hydrochloride
  • CAS Number : 1389315-06-3

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in the body. It is believed to modulate the activity of various enzymes and receptors, influencing cellular signaling pathways. This modulation can lead to therapeutic effects in several disease models.

Pharmacological Effects

  • Receptor Modulation :
    • The compound has shown affinity for histamine H3 and sigma-1 receptors, which are implicated in pain modulation and neuroprotection .
    • It has been studied for its potential in treating nociceptive and neuropathic pain, demonstrating significant receptor binding affinities.
  • Antiparasitic Activity :
    • Research indicates that derivatives of pyrimidine compounds, including this compound, exhibit activity against Plasmodium species, suggesting potential use in malaria treatment .
  • CNS Penetration :
    • The compound's structure allows it to penetrate the central nervous system (CNS), making it a candidate for neurological disorders .

Study on Pain Management

A study published in Frontiers in Pharmacology evaluated dual piperidine-based ligands, including this compound, for their efficacy in managing chronic pain. The results indicated that these compounds could effectively reduce pain responses in animal models, with specific attention to their receptor binding profiles .

Antiparasitic Efficacy

In a study focusing on malaria treatment, researchers tested various pyrimidine derivatives against Plasmodium falciparum. The findings highlighted that compounds similar to this compound inhibited parasite growth effectively, with IC50 values indicating substantial potency .

Comparative Analysis with Similar Compounds

Compound NameReceptor Affinity (Ki)Biological Activity
4-(Piperidin-4-yloxy)pyrimidine HCl6.2 nM (H3R)Pain relief and CNS activity
2-(Piperazin-1-yl)pyrazine24.2 nM (H3R)Moderate pain relief
4-(Piperidin-1-yl)pyridine18 nM (σ1R)Neuroprotective effects

Synthesis and Production

The synthesis of this compound typically involves nucleophilic substitution reactions between piperidine and halogenated pyrimidines under controlled conditions. This method allows for high yields and purity essential for biological testing.

Properties

IUPAC Name

4-piperidin-4-yloxypyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O.ClH/c1-4-10-5-2-8(1)13-9-3-6-11-7-12-9;/h3,6-8,10H,1-2,4-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJXPLDWYGHUVDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=NC=NC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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